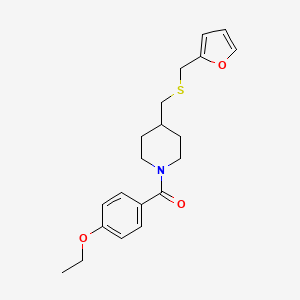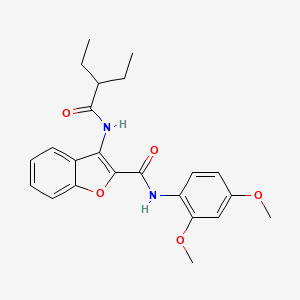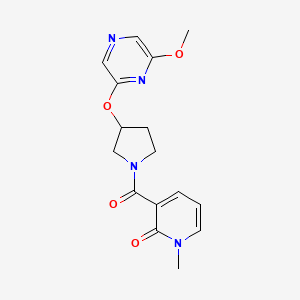
3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule with significant potential in various scientific fields. This compound's unique structure, featuring a methoxypyrazine ring and a pyrrolidine core linked to a pyridinone unit, endows it with distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. These steps may include nucleophilic substitution, cyclization, and carbonylation under carefully controlled conditions. Precise details depend on the desired purity and yield.
Industrial Production Methods: For large-scale production, optimized methods involving continuous flow reactors and process intensification techniques are employed. These methods ensure high efficiency, scalability, and reproducibility.
化学反応の分析
Types of Reactions: This compound can undergo various reactions such as oxidation, reduction, and substitution, dictated by its functional groups and molecular structure.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed: The primary products depend on the reaction type. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce new functional groups at the methoxypyrazine or pyrrolidine moiety.
科学的研究の応用
3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is employed in:
Chemistry: Investigated for its unique reactivity and potential as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its structural features that can interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes, owing to its robust chemical nature.
作用機序
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structural features allow it to modulate biological pathways by binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Compared to other compounds with similar structures, such as pyrrolidine derivatives or methoxypyrazine-containing molecules, 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one stands out due to its unique combination of functional groups. This structural uniqueness grants it a broader range of chemical reactivity and biological activities.
List of Similar Compounds
Pyrrolidine-1-carbonyl-based compounds
Methoxypyrazine derivatives
Pyridinone-containing molecules
There you have it—an in-depth look at this fascinating compound. Hope it hits the spot for you!
特性
IUPAC Name |
3-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-6-3-4-12(15(19)21)16(22)20-7-5-11(10-20)24-14-9-17-8-13(18-14)23-2/h3-4,6,8-9,11H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWGYPTJSHTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
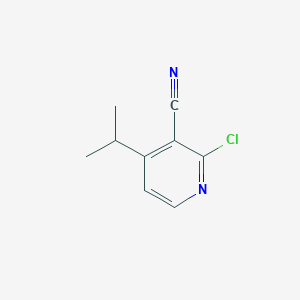
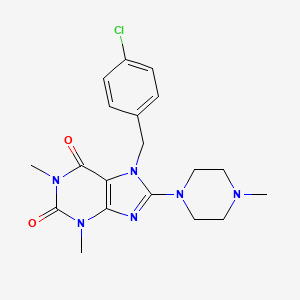
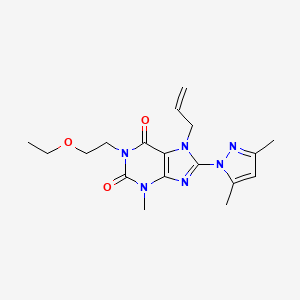
![1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2556169.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)
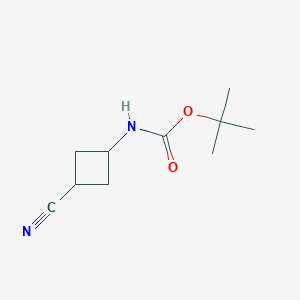
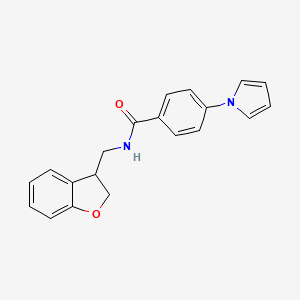
![4-[(2-Methoxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B2556177.png)
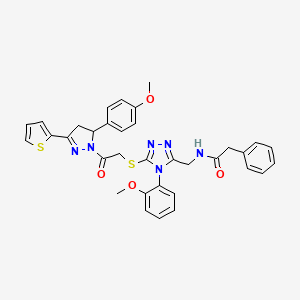
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)
![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B2556181.png)
![N'-(4-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2556182.png)
